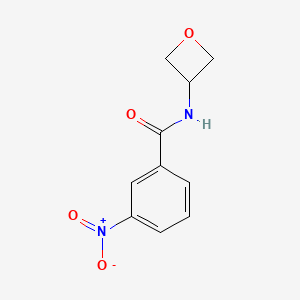

3-Nitro-N-(oxetan-3-yl)benzamide

Description

Properties

Molecular Formula |

C10H10N2O4 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

3-nitro-N-(oxetan-3-yl)benzamide |

InChI |

InChI=1S/C10H10N2O4/c13-10(11-8-5-16-6-8)7-2-1-3-9(4-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) |

InChI Key |

XQWQZBZQMQHIKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 3-nitro-N-(oxetan-3-yl)benzamide with structurally analogous compounds:

Structural and Functional Comparison

Key Observations

Substituent Effects on Solubility: The oxetane and azetidine rings in this compound and N-(azetidin-3-yl)-3-methoxybenzamide enhance solubility compared to bulkier substituents like quinoline or piperidine . The nitro group increases electrophilicity, facilitating reactions such as nucleophilic aromatic substitution or reduction to amines .

Biological Activity: Thiadiazole-pyridine and quinoline derivatives exhibit antimicrobial and enzymatic inhibition properties, respectively, whereas oxetane-containing compounds like AR04 are optimized for receptor antagonism .

Synthesis and Characterization: X-ray crystallography is commonly used for structural confirmation (e.g., quinoline derivative: R factor = 0.037) , while NMR (e.g., δ 8.23 ppm for H4-3-nitrophenyl in thiadiazole derivatives) remains critical for functional group analysis .

Research Implications

- Medicinal Chemistry : The oxetane moiety’s metabolic stability makes this compound a promising candidate for protease or kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Nitro-N-(oxetan-3-yl)benzamide with high purity and yield?

- Methodology :

- Step 1 : Nitration of benzamide precursors using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group while minimizing side reactions (e.g., over-nitration) .

- Step 2 : Coupling with oxetan-3-amine via carbodiimide-mediated amidation (e.g., DCC/DMAP in DMF) under inert atmosphere .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Key Considerations :

- Temperature control during nitration prevents decomposition.

- Use of coupling agents (e.g., DCC) improves amidation efficiency .

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods be employed to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for nitro (δ ~8.2 ppm, aromatic protons), oxetane (δ ~4.5–5.0 ppm), and amide (δ ~7.5–8.0 ppm) groups. Confirm coupling via disappearance of carboxylic acid protons .

- IR Spectroscopy : Identify stretches for nitro (1520–1350 cm⁻¹), amide (1650–1600 cm⁻¹), and oxetane (C-O-C, 950–1000 cm⁻¹) .

- HPLC-MS : Validate purity (>95%) and molecular ion ([M+H]⁺ at m/z 251.2) using reverse-phase C18 columns .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodology :

- Storage : Protect from light and moisture in amber glass vials at –20°C. Desiccate with silica gel to prevent hydrolysis of the amide bond .

- Handling : Use inert solvents (e.g., dry DMF) to avoid nitro group reduction. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like Mercury resolve structural ambiguities in this compound derivatives?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data (Cu-Kα radiation) and refine using SHELXL .

- Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds between nitro and oxetane groups) and compare packing patterns with analogs .

Q. What experimental strategies address discrepancies in reported biological activity data for this compound analogs?

- Methodology :

- Mutagenesis Studies : Modify target proteins (e.g., ion channels) to identify binding residues critical for activity, as demonstrated for hERG1 potassium channel activators .

- Dose-Response Curves : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for assay variability .

- Case Study : Conflicting cytotoxicity data for nitro-benzamides were resolved by correlating nitro group reduction potential with cellular ROS generation .

Q. How can computational modeling predict the reactivity of the nitro group in this compound under varying experimental conditions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nitro group reduction potentials and susceptibility to nucleophilic attack .

- Molecular Docking : Simulate binding to enzymes (e.g., nitroreductases) using AutoDock Vina. Validate with experimental IC₅₀ values .

- Example : A 2023 study used docking to explain why trifluoromethyl analogs exhibit higher metabolic stability than nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.